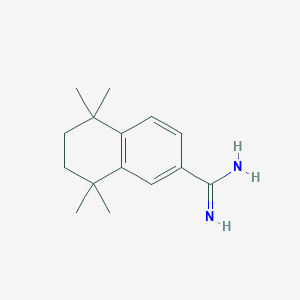
5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carboximidamide is an organic compound with a unique structure characterized by the presence of multiple methyl groups and a carboximidamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carboximidamide can be achieved through several methods. One common approach involves the alkylation of catechol with 2,5-dichloro-2,5-dimethylhexane in the presence of aluminum bromide (AlBr3) as a catalyst. This reaction yields 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol, which can then be further modified to obtain the desired carboximidamide derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The presence of multiple methyl groups allows for substitution reactions, where one or more methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carboximidamide has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione: This compound is a quinone derivative with similar structural features.
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine:
Uniqueness
5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carboximidamide is unique due to its carboximidamide functional group, which imparts distinct reactivity and potential applications compared to its similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C15H22N2 |
|---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboximidamide |
InChI |
InChI=1S/C15H22N2/c1-14(2)7-8-15(3,4)12-9-10(13(16)17)5-6-11(12)14/h5-6,9H,7-8H2,1-4H3,(H3,16,17) |
InChI Key |
IIXGGIGGOMCDNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=N)N)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


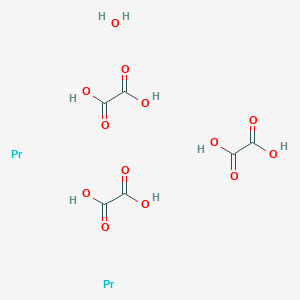
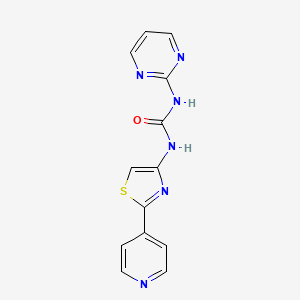

![Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13885038.png)
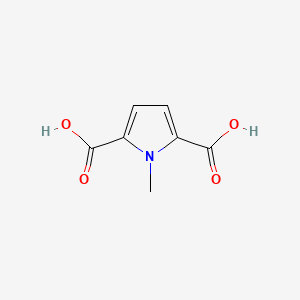
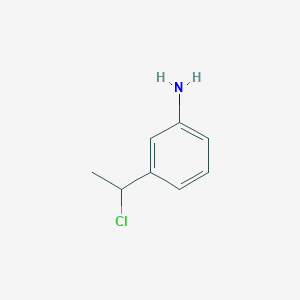
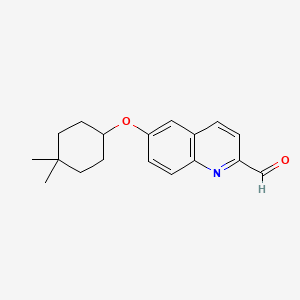
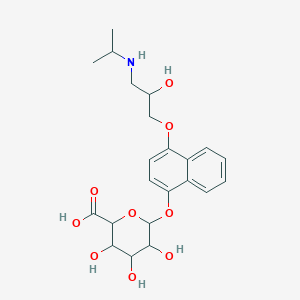
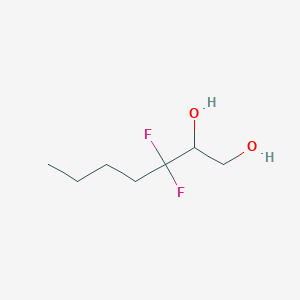

![N-[4-[(5-methyl-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B13885088.png)
![4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B13885092.png)
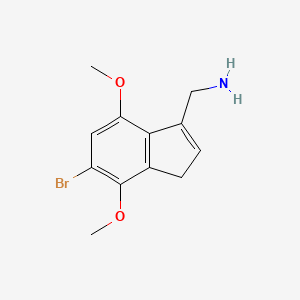
![tert-butyl N-[4-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate](/img/structure/B13885109.png)
